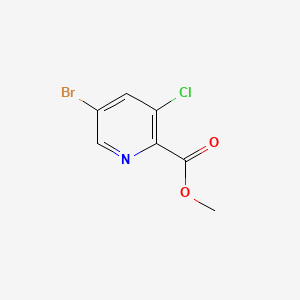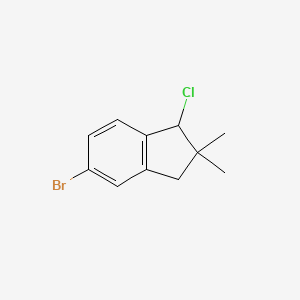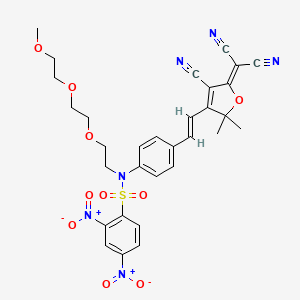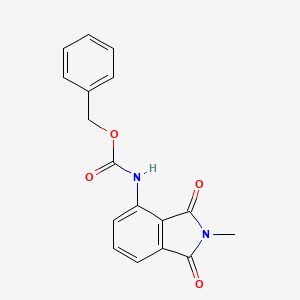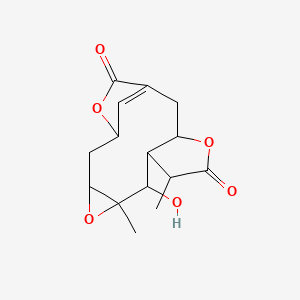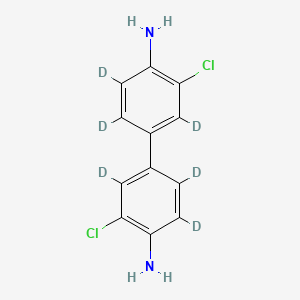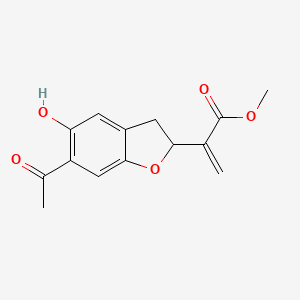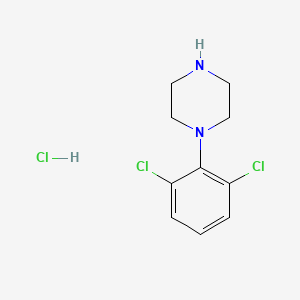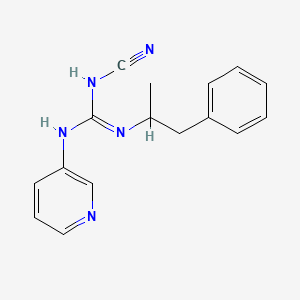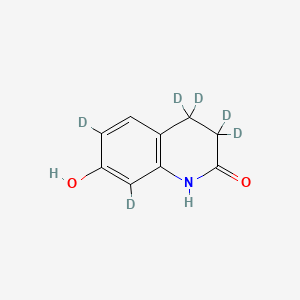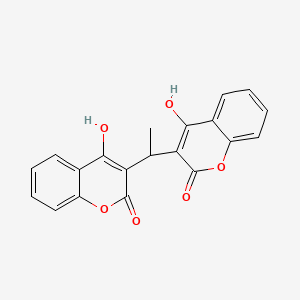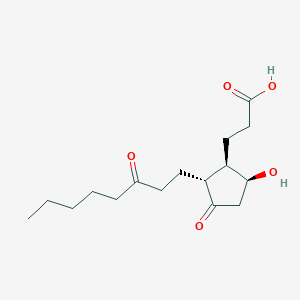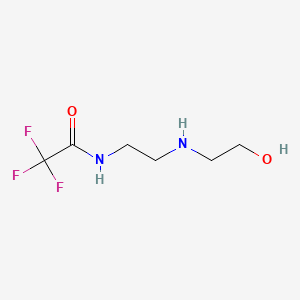
2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide
説明
“2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide” is a chemical compound with the CAS Number: 364056-54-2 . It has a molecular weight of 200.16 and its IUPAC name is 2,2,2-trifluoro-N-{2-[(2-hydroxyethyl)amino]ethyl}acetamide . The compound is typically stored at a temperature of 2-8°C and appears as a white to yellow solid .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.16 . It is a white to yellow solid and is stored at a temperature of 2-8°C .科学的研究の応用
Application in Chemical Synthesis
- Summary of Application : The compound “2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide” is used as a reagent in chemical synthesis .
Application in Determination of Ibuprofen Residue
- Summary of Application : This compound has been used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID), residue in surface and wastewater samples .
Application in Synthesis of Arachidonylethanolamide Analogs
- Summary of Application : This compound is used as a reagent in the synthesis of arachidonylethanolamide analogs . These analogs show affinity for CB1 and CB2 cannabinoid receptors .
Application in Synthesis of Arachidonylethanolamide Analogs
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O2/c7-6(8,9)5(13)11-2-1-10-3-4-12/h10,12H,1-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWPFBJNQRPPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

